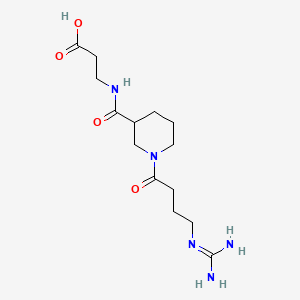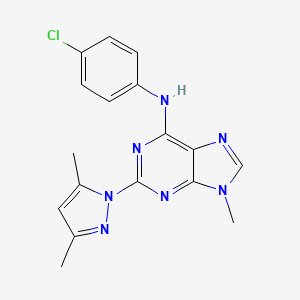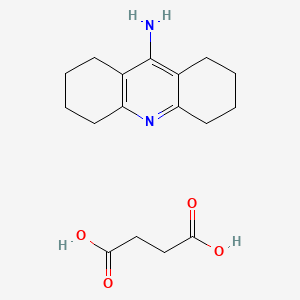
Octahydroaminoacridine succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydroaminoacridine succinate is an acetylcholinesterase inhibitor potentially for the treatment of Alzheimer's disease.
Applications De Recherche Scientifique
1. Pharmacokinetics in Healthy Subjects
Octahydroaminoacridine succinate's pharmacokinetics have been explored in healthy subjects. One study developed a liquid chromatography-tandem mass spectrometry method for its quantification in human plasma, finding it rapidly absorbed and eliminated with a half-life of about 2.89 hours (Han et al., 2009). Another study investigated its pharmacokinetics across different doses in healthy Chinese subjects, indicating its potential as a promising Alzheimer's disease therapy drug (Zhao et al., 2012).
2. Role in Bio-Based Chemical Production
Succinate, a component of octahydroaminoacridine succinate, is significant in bio-based chemical production. Research on metabolic engineering of microorganisms for succinic acid production highlights its importance as a bio-based building block (Ahn et al., 2016). This includes work on enhancing the cellular permeability of drugs, where succinic acid has been used as a linker in dendrimer prodrugs (Najlah et al., 2007).
3. Biotechnological Applications
Succinic acid's biotechnological applications are also explored in areas such as fermentation and extraction processes. Studies have investigated the reactive extraction of succinic acid, focusing on high molecular weight amines as effective extractants (Kurzrock & Weuster‐Botz, 2011). The metabolic engineering of cyanobacteria for photosynthetic succinate production is another area of research, demonstrating the possibility of bio-based succinate production through photosynthesis (Lan & Wei, 2016).
4. Medical Research Applications
In medical research, octahydroaminoacridine succinate has been studied for its efficacy in Alzheimer's disease treatment. A phase II multicenter randomized controlled trial investigated its effects in mild-to-moderate Alzheimer's disease, finding significant improvements in cognitive function and behavior (Xiao et al., 2017).
Propriétés
Numéro CAS |
866245-79-6 |
|---|---|
Nom du produit |
Octahydroaminoacridine succinate |
Formule moléculaire |
C17H24N2O4 |
Poids moléculaire |
320.389 |
Nom IUPAC |
butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
SXNZJEKZKUJFLV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Octahydroaminoacridine succinate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)
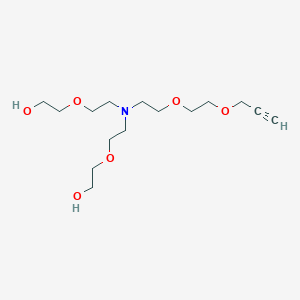
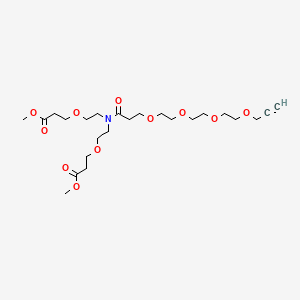
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

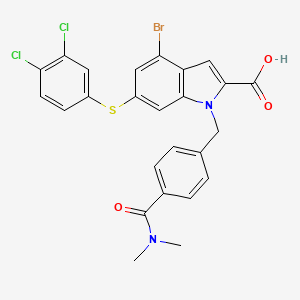
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

